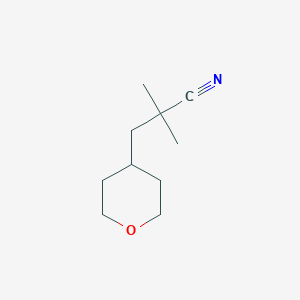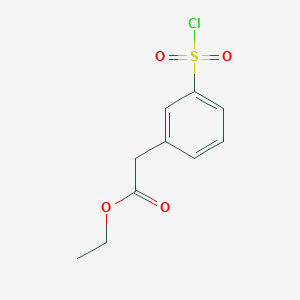
2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
Vue d'ensemble
Description
“2,2-Dimethyl-3-(oxan-4-yl)propanenitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Chemicals
Research on the downstream processing of biologically produced chemicals like 1,3-propanediol highlights the importance of efficient separation technologies. These include evaporation, distillation, and membrane filtration, which are crucial for purifying chemicals produced through biological routes. Such processes are relevant for the production and purification of various chemicals, including potentially those similar to 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile, in terms of their biotechnological production and downstream processing needs (Xiu & Zeng, 2008).
Catalytic Synthesis and Fuel Applications
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from compounds like trioxane, and their use as oxygenated fuels for diesel engines, presents an interesting application area. Such ethers reduce hazardous exhaust emissions and soot formation, indicating the potential of various ethers and nitriles in renewable energy and cleaner combustion processes (Baranowski, Bahmanpour, & Kröcher, 2017).
Chemical Recycling of Carbon Dioxide
The chemical recycling of carbon dioxide into fuels, where compounds like dimethyl carbonate (DMC) serve as intermediates, showcases the role of chemical compounds in sustainable energy solutions. This area involves the conversion of CO2 into useful chemicals, demonstrating the broader applicability of chemical synthesis processes in addressing environmental challenges (Centi & Perathoner, 2009).
Heterogeneous Catalysis for Fuel Synthesis
The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME), a process closely related to the production of various nitriles and ethers, underscores the importance of catalyst design in fuel synthesis and chemical processing. This research provides insights into the catalytic mechanisms and the efficiency of different catalysts, relevant for the synthesis of complex organic compounds (Bateni & Able, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNHWGDGZGZAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)


![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)






![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)
